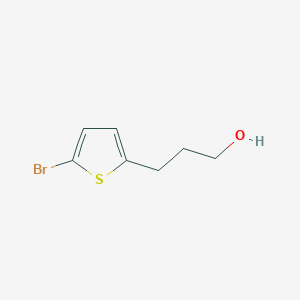

3-(5-Bromothiophen-2-yl)propan-1-ol

Description

3-(5-Bromothiophen-2-yl)propan-1-ol is a brominated thiophene derivative featuring a propanol chain attached to the 2-position of a 5-bromo-substituted thiophene ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing bromine atom and the polar hydroxyl group, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C7H9BrOS |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

3-(5-bromothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H9BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2 |

InChI Key |

KCRUIYCKNXDIRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by a Grignard reaction with propanal. The reaction conditions include:

Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Grignard Reaction: The brominated thiophene is reacted with magnesium in dry ether to form the Grignard reagent, which is then treated with propanal to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction can yield the corresponding thiophene-propanol without the bromine atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea are employed under mild conditions.

Major Products

Oxidation: 3-(5-Bromothiophen-2-yl)propanal or 3-(5-Bromothiophen-2-yl)propanoic acid.

Reduction: 3-(Thiophen-2-yl)propan-1-ol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)propan-1-ol depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the hydroxyl group can undergo oxidation or reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Propanol Derivatives

(a) 3-(2-Bromophenyl)propan-1-ol

- Structure : Features a brominated phenyl ring instead of thiophene.

- Synthesis : Prepared via reduction of 3-(2-bromophenyl)propionic acid, yielding a colorless oil in 95% purity .

- Applications : Used as an intermediate in synthesizing complex organic molecules, though its biological activity is less explored than thiophene analogs.

(b) 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol

- Structure : Contains a brominated benzodioxole ring system.

- Synthesis : Produced via similar reduction methods, yielding a white solid in 92% purity .

- Properties : The benzodioxole moiety enhances planarity and π-stacking capability, which may improve crystallinity compared to thiophene derivatives.

Table 1: Comparison of Brominated Aromatic Propanols

| Compound | Aromatic Group | Functional Groups | Key Properties |

|---|---|---|---|

| 3-(5-Bromothiophen-2-yl)propan-1-ol | Thiophene (S-heterocycle) | -OH, -Br | Polar, moderate solubility |

| 3-(2-Bromophenyl)propan-1-ol | Phenyl | -OH, -Br | Hydrophobic, oily liquid |

| 3-(6-Bromobenzodioxol-5-yl)propan-1-ol | Benzodioxole | -OH, -Br | Crystalline, π-stacking capable |

Thiophene Derivatives with Varied Substituents

(a) 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

- Structure: Enone system with 5-bromothiophene and nitroaryl groups.

- Properties: The α,β-unsaturated ketone enables conjugation, enhancing electronic properties for nonlinear optical (NLO) applications. Spectroscopic studies (UV-Vis, FTIR) confirm strong intramolecular charge transfer .

- Applications : Investigated for NLO materials due to high hyperpolarizability.

(b) 2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenyl-propan-1-ol

Table 2: Thiophene Derivatives with Diverse Functional Groups

| Compound | Core Structure | Key Features | Applications |

|---|---|---|---|

| This compound | Propanol-thiophene | -OH for hydrogen bonding | Pharmaceutical intermediates |

| 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Enone-thiophene | Conjugated enone, nitro group | NLO materials |

| 2-[2-(5-Bromothiophen-2-yl)-imidazolyl]-propanol | Imidazole-thiophene | Planar heterocyclic system | Optoelectronics |

Small Brominated Alkyl Alcohols

3-Bromo-2-(bromomethyl)-1-propanol

- Structure : Linear alkyl chain with dual bromine atoms.

- Properties : High bromine content increases density and environmental persistence. Lacks aromaticity, leading to lower thermal stability .

Biological Activity

3-(5-Bromothiophen-2-yl)propan-1-ol is an organic compound featuring a brominated thiophene moiety linked to a propan-1-ol backbone. Its molecular formula is C7H7BrOS, with a molecular weight of approximately 219.1 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of the bromine atom on the thiophene ring enhances reactivity, making it a candidate for various synthetic and medicinal applications. The compound's properties can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C7H7BrOS |

| Molecular Weight | 219.1 g/mol |

| Functional Groups | Bromine, Alcohol |

| Chemical Structure | Thiophene derivative |

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For example, studies have demonstrated that derivatives of thiophene can effectively combat Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound is another area of active investigation. Compounds with similar structures have been shown to interact with specific biological targets involved in cancer progression. For instance, thieno[3,2-b]indole derivatives have demonstrated antitumor activity by inhibiting key signaling pathways associated with cancer cell proliferation and survival .

Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Interaction studies suggest that this compound may affect various cellular targets, including enzymes involved in metabolic pathways and receptors implicated in disease processes.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of thiophene derivatives:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiophene-based compounds against common pathogens. Results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Studies : In vitro studies have shown that thiophene derivatives can induce apoptosis in cancer cell lines by modulating apoptotic pathways. For example, one study reported that thieno[3,2-b]indole derivatives inhibited cell proliferation in breast cancer cells through the activation of p53 signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.